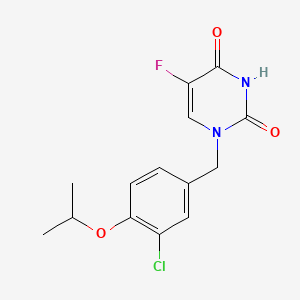
Propanal, 2-oxo-, 1-(dimethylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanal, 2-oxo-, 1-(dimethylhydrazone) is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.1457 g/mol . It is a derivative of propanal, where the aldehyde group is replaced by a dimethylhydrazone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanal, 2-oxo-, 1-(dimethylhydrazone) can be synthesized through the reaction of propanal with dimethylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for propanal, 2-oxo-, 1-(dimethylhydrazone) are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Propanal, 2-oxo-, 1-(dimethylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted hydrazones .
Aplicaciones Científicas De Investigación
Propanal, 2-oxo-, 1-(dimethylhydrazone) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of propanal, 2-oxo-, 1-(dimethylhydrazone) involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may influence its reactivity and biological activity. The compound’s effects are mediated through pathways involving nucleophilic addition or substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Propanal, dimethylhydrazone: Similar in structure but lacks the oxo group.
Propanal, 2-methyl-, dimethylhydrazone: Contains an additional methyl group on the propanal backbone.
Propanal, 2,2-dimethyl-, dimethylhydrazone: Features two methyl groups on the second carbon atom
Uniqueness
This dual functionality allows for a broader range of chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
65295-97-8 |
|---|---|
Fórmula molecular |
C5H10N2O |
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
(1E)-1-(dimethylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C5H10N2O/c1-5(8)4-6-7(2)3/h4H,1-3H3/b6-4+ |
Clave InChI |
AWQZMAZPSUPMRF-GQCTYLIASA-N |
SMILES isomérico |
CC(=O)/C=N/N(C)C |
SMILES canónico |
CC(=O)C=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)





![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)





![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
